An In-Depth Technical Guide to Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a highly functionalized pyridine derivative that serves as a versatile and strategic building block in modern synthetic chemistry. Its unique arrangement of a bromo moiety, a nitro group, and a protected amine on a single pyridine scaffold offers orthogonal chemical handles for sequential, site-selective modifications. This guide provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway, its key reactivity profiles, and its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The insights herein are curated to empower researchers to effectively leverage this compound in the synthesis of complex molecular architectures and novel chemical entities.
Molecular Overview and Physicochemical Properties
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, identified by CAS Number 152684-25-8, is a compound whose strategic value lies in its trifunctional nature.[1][2] The core structure consists of a pyridine ring substituted with three key functional groups that dictate its reactivity and utility:
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A Bromo Group (C5): An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents.
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A Nitro Group (C2): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr). It also serves as a stable precursor to a primary amine, which can be unmasked via reduction in a later synthetic step.
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An Ethyl Carbamate Group (C3): A protected form of a primary amine. The carbamate is generally stable to many reaction conditions but can be readily cleaved to reveal the amine for subsequent functionalization, such as amide bond formation.
The spatial and electronic interplay of these groups allows for a controlled and predictable synthetic strategy, making it a valuable intermediate.
Chemical Structure
Caption: Chemical structure of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate.
Physicochemical Data
While extensive experimental data for this specific compound is not widely published, its key identifiers and calculated properties are summarized below. Researchers should anticipate it to be a solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and DMSO.
| Property | Value | Source |
| CAS Number | 152684-25-8 | [1][2] |
| Molecular Formula | C₈H₈BrN₃O₄ | [1][2] |
| Molecular Weight | 290.07 g/mol | [1][2] |
| MDL Number | MFCD28400538 | [2] |
| Melting Point | Not publicly available; predicted to be a solid. | - |
| Boiling Point | Not publicly available. | - |
| Solubility | Expected in DCM, EtOAc, Acetone, DMSO. | - |
Synthesis and Reactivity
Proposed Synthetic Route
A robust synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate can be logically designed from commercially available precursors. The following workflow outlines a plausible and efficient two-step process starting from 3-amino-5-bromopyridine.
Caption: Proposed two-step synthesis of the title compound.
Causality and Experimental Rationale:
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Nitration: The nitration of 3-amino-5-bromopyridine is directed to the C2 position. The amino group at C3 is a powerful ortho-, para-director. While the C4 position is sterically accessible, the C2 position is strongly activated. The reaction is conducted in a strong acid mixture (H₂SO₄/HNO₃) to generate the nitronium ion (NO₂⁺) electrophile.
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Carbamate Formation: The resulting 3-amino-2-nitropyridine intermediate is then reacted with ethyl chloroformate. This is a standard procedure for installing an ethyl carbamate protecting group onto an amine. A non-nucleophilic base like pyridine or triethylamine (TEA) is required to neutralize the HCl byproduct generated during the reaction, driving it to completion.
Representative Experimental Protocol
Disclaimer: This protocol is a representative methodology based on established chemical principles and has not been experimentally validated from a cited source for this specific molecule. It should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 5-Bromo-2-nitro-3-aminopyridine
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In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), cautiously add 3-amino-5-bromopyridine (1.0 eq) portion-wise to concentrated sulfuric acid (3-4 mL per gram of starting material).
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Maintain the temperature below 10 °C and slowly add a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise over 30-45 minutes.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
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Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
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Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8 is reached.
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Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the intermediate.
Step 2: Synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
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Dissolve the 5-bromo-2-nitro-3-aminopyridine intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add ethyl chloroformate (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
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Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
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Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final title compound.
Core Reactivity Profile
The compound's utility stems from the distinct reactivity of its functional groups, which can be addressed selectively.
Caption: Key reactivity pathways of the title compound.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using various standard conditions, such as tin(II) chloride (SnCl₂), iron powder in acetic acid, or catalytic hydrogenation (H₂/Pd-C). This transformation unmasks a nucleophilic site at the C2 position, which is crucial for building complex heterocyclic systems like imidazo[1,2-a]pyridines.[3]
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Palladium-Catalyzed Cross-Coupling: The C5-bromo position is a prime site for introducing complexity. It readily participates in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern drug discovery for exploring the structure-activity relationship (SAR) of a lead compound.
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Carbamate Deprotection: The ethyl carbamate can be hydrolyzed under acidic (e.g., HCl) or basic (e.g., NaOH, LiOH) conditions to reveal the 3-amino group. The choice of deprotection conditions depends on the stability of other functional groups in the molecule. This orthogonality allows for selective functionalization of the C3-amine after modifications have been made at the C2 and C5 positions.
Applications in Medicinal Chemistry
The true power of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is realized in its application as a scaffold for constructing libraries of drug-like molecules. A common synthetic strategy involves a three-step diversification process.
Hypothetical Workflow in Drug Discovery
Caption: A strategic workflow for library synthesis using the title compound.
This workflow enables the systematic exploration of chemical space around the pyridine core:
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R¹ Group Introduction: A diverse array of aryl or heteroaryl groups (R¹) can be installed at the C5 position via Suzuki coupling. This position is often critical for modulating properties like target binding affinity and selectivity.
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C2-Amine Unmasking: The nitro group is reduced to an amine, providing a new vector for diversification.
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R² Group Introduction: The newly formed C2-amine is functionalized, for example, through amide bond formation with a library of carboxylic acids (R²-COOH). This allows for fine-tuning of physicochemical properties like solubility and cell permeability.
This systematic approach is highly valuable in lead optimization campaigns, where rapid generation and testing of analogues are paramount. The use of related nitropyridine building blocks is common in the synthesis of biologically active compounds.[4][5]
Safety, Handling, and Storage
| Hazard Classification (Inferred) | GHS Statement | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] | P280: Wear protective gloves/protective clothing.[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[5] | P280: Wear eye protection/face protection.[5] |
| Target Organ Toxicity | H335: May cause respiratory irritation.[5] | P261: Avoid breathing dust. Use only in a well-ventilated area.[5][6] |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[7] | P264: Wash hands and exposed skin thoroughly after handling.[6][8] |
Handling:
-
Always use this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8]
-
Avoid generating dust.[7]
-
Ensure safety showers and eyewash stations are readily accessible.[8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]
References
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Ethyl 5-bromo-3-nitropyridine-2-carboxylate (C8H7BrN2O4). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
-
Ethyl 5-bromopyridine-3-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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- 2. 152684-25-8 | MFCD28400538 | ethyl (5-broMo-2-nitropyridin-3-yl)carbaMate [aaronchem.com]
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- 4. Nitropyridine Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
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